Product packaging for alpha-(Hydroxymethyl)serine(Cat. No.:CAS No. 17149-11-0)

alpha-(Hydroxymethyl)serine

Cat. No.: B1204270
CAS No.: 17149-11-0
M. Wt: 135.12 g/mol
InChI Key: ZRPDXDBGEYHEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-(Hydroxymethyl)serine, a non-proteogenic serine derivative with the molecular formula C4H9NO4 and a molecular weight of 135.12 g/mol , is a chemical compound of significant interest in metabolic research. Its structure, which features a second hydroxymethyl group, makes it a valuable analog in the study of serine and threonine metabolism and enzymatic pathways . This compound is identified in various metabolic databases under the identifiers MNXM56902 and CHEBI:28187, highlighting its role in biochemical networks . Researchers utilize this compound, also known as 2-Hydroxymethylserine or 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid , as a key building block and intermediate in specialized metabolic studies. It is strictly for use in laboratory research. This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4 B1204270 alpha-(Hydroxymethyl)serine CAS No. 17149-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17149-11-0

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

IUPAC Name

2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid

InChI

InChI=1S/C4H9NO4/c5-4(1-6,2-7)3(8)9/h6-7H,1-2,5H2,(H,8,9)

InChI Key

ZRPDXDBGEYHEBJ-UHFFFAOYSA-N

SMILES

C(C(CO)(C(=O)O)N)O

Canonical SMILES

C(C(CO)(C(=O)O)N)O

Synonyms

alpha-(hydroxymethyl)serine

Origin of Product

United States

Synthetic Methodologies for Alpha Hydroxymethyl Serine and Its Stereoisomers

Chemo-Enzymatic Synthesis of alpha-(Hydroxymethyl)serine

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach is particularly valuable for the synthesis of complex chiral molecules like α-(hydroxymethyl)serine.

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis plays a crucial role in the synthesis of α-(hydroxymethyl)serine, offering high stereoselectivity under mild reaction conditions. tugraz.atfrontiersin.org Enzymes such as aldolases and transaminases are key players in these biocatalytic pathways. tugraz.atresearchgate.net

Threonine aldolases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly noteworthy. They catalyze the reversible aldol (B89426) addition of an aldehyde to glycine (B1666218), creating two new stereocenters. frontiersin.orgsci-hub.se This reaction can be harnessed for the synthesis of β-hydroxy-α-amino acids, including α-(hydroxymethyl)serine. tugraz.atsci-hub.se Specifically, L- and D-threonine aldolases can be used to produce enantiocomplementary β-hydroxy α-methyl- and α-hydroxymethyl-α-amino acids with excellent enantioselectivity (e.e. >99%) at the α-carbon. tugraz.at

Another important enzyme is serine hydroxymethyltransferase (SHMT), which is also PLP-dependent. researchgate.netbiorxiv.org SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. biorxiv.org This enzymatic activity can be utilized in the synthesis of L-serine from glycine and formaldehyde (B43269). researchgate.net By combining SHMT or D-threonine aldolase (B8822740) with an amino acid racemase, it is possible to synthesize DL-serine from formaldehyde and glycine. google.com

The following table summarizes the enzymes involved in the synthesis of α-(hydroxymethyl)serine and related compounds:

EnzymeTypeRole in SynthesisReference(s)
Threonine Aldolase (TA)Lyase (Aldolase)Catalyzes the aldol addition of aldehydes to glycine to form β-hydroxy-α-amino acids. tugraz.atfrontiersin.orgsci-hub.se
Serine Hydroxymethyltransferase (SHMT)TransferaseCatalyzes the synthesis of L-serine from glycine and formaldehyde. researchgate.netbiorxiv.org
Amino Acid RacemaseIsomeraseUsed in combination with SHMT or D-threonine aldolase for the synthesis of DL-serine. google.com

Biocatalytic Approaches for Stereoselective Production

Biocatalytic approaches offer sustainable and highly stereospecific routes to α-(hydroxymethyl)serine and its derivatives. tugraz.at These methods often employ whole-cell biocatalysts or purified enzymes to achieve high yields and enantiomeric purities. sci-hub.senih.gov

A notable example is the one-pot chemo-enzymatic synthesis of chiral furan-based amino acids from biomass. sci-hub.sersc.org This process integrates a solid acid catalyst for the conversion of biomass to furfural (B47365) with a biocatalyst, such as an L-threonine aldolase, for the subsequent aldol condensation with glycine. sci-hub.se This approach represents a green and efficient method for producing valuable chiral amino acids from renewable resources. sci-hub.se

Enzyme cascades, where multiple enzymatic reactions occur in a single pot, have also been developed for the synthesis of complex chiral molecules. researchgate.net For instance, combining an aldolase with a transaminase in a recycling cascade allows for the stereoselective synthesis of γ-hydroxy-α-amino acids. researchgate.net This strategy offers high atom economy and shifts the reaction equilibrium towards the desired product. researchgate.net

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for preparing enantiomerically pure α-(hydroxymethyl)serine. tugraz.atdntb.gov.uacsic.es These methods often rely on the use of chiral auxiliaries, catalysts, or enantioselective pathways to control the stereochemical outcome of the reaction. tugraz.atdntb.gov.ua

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

A common strategy involves the use of oxazolidinones as chiral auxiliaries. researchgate.net These can be used in the asymmetric alkylation of enolates to introduce functionality at the α-position of a carboxylic acid derivative with high stereocontrol. researchgate.net For the synthesis of α-(hydroxymethyl)serine, a hydroxymethyl group can be introduced stereoselectively. researchgate.net

Another example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carboxylic acid, it can direct the stereoselective alkylation of the α-position. wikipedia.org The resulting product has a specific configuration directed by the chiral auxiliary, which can then be cleaved to yield the desired enantiomerically pure amino acid. wikipedia.org

The table below highlights some chiral auxiliaries used in asymmetric synthesis:

Chiral AuxiliaryType of ReactionKey FeatureReference(s)
OxazolidinonesAsymmetric AlkylationDirects the stereoselective introduction of substituents at the α-position of a carbonyl compound. researchgate.net
PseudoephedrineAsymmetric AlkylationControls the configuration of the product through steric hindrance. wikipedia.org
CamphorsultamMichael Addition, Claisen RearrangementProvides high diastereoselectivity in various C-C bond-forming reactions. wikipedia.org

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.gov

One such approach involves the catalytic asymmetric amination of a suitable precursor. For instance, the amination of a succinimide (B58015) derivative using a lanthanum-based asymmetric catalyst can produce a key intermediate for the synthesis of α-substituted amino acids with excellent yield and enantioselectivity. csic.es

Another powerful method is the dynamic kinetic asymmetric transformation (DYKAT). nih.gov This strategy has been successfully applied to the synthesis of L-vinylglycinol from racemic butadiene monoepoxide using a palladium(0) catalyst with a chiral ligand. nih.gov The resulting vinylglycinol can then be converted to the desired α-amino acid.

Enantioselective Synthesis Pathways

Enantioselective synthesis pathways are designed to produce a single enantiomer of a chiral compound. These routes often start from a chiral pool starting material or involve a key enantioselective step.

Serine itself can serve as a chiral pool reagent for the synthesis of more complex molecules. mdpi.com For example, D-serine methyl ester has been used as a starting material for the enantioselective synthesis of (−)-α-kainic acid. mdpi.com

An intramolecular Strecker synthesis provides another pathway to optically active α-substituted serines. researchgate.net Starting from an achiral or racemic 2-hydroxy ketone, the key transformation involves a highly stereoselective intramolecular Strecker synthesis using a chiral amino acid as a chirality-transferring group. researchgate.net The use of an L-amino acid as the auxiliary leads to the R-enantiomer of the α-hydroxymethyl α-amino acid, while a D-amino acid yields the S-enantiomer. researchgate.net

Synthetic PathwayKey StepStarting MaterialProductReference(s)
Chiral Pool SynthesisUtilization of existing chiralityD-Serine methyl ester(−)-α-Kainic acid mdpi.com
Intramolecular Strecker SynthesisStereoselective cyanidationAchiral/racemic 2-hydroxy ketoneOptically active α-substituted serines researchgate.net
Dynamic Kinetic Asymmetric TransformationPd(0)-mediated allylic aminationRacemic butadiene monoepoxideL-Vinylglycinol nih.gov

Total Synthesis Approaches to this compound and its Complex Analogues

The total synthesis of α-(hydroxymethyl)serine, a non-proteinogenic amino acid, and its more complex derivatives often involves multi-step strategies starting from readily available precursors. A notable approach focuses on the creation of a protected form of α-(hydroxymethyl)serine, which can be subsequently used in peptide synthesis or further modified.

A significant challenge in synthesizing peptides containing α,α-disubstituted amino acids like α-(hydroxymethyl)serine is the steric hindrance around the α-carbon. Methodologies have been developed to overcome this, enabling its incorporation into peptide chains. The use of the O,O-isopropylidene (Ipr) protected derivative, Fmoc-HmS(Ipr)-OH, has been shown to be compatible with standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. researchgate.net

Synthetic Strategies for this compound Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of α-(hydroxymethyl)serine leverages various chiral pool starting materials and stereoselective reactions to control the configuration at the α- and β-carbons.

A prominent strategy for generating stereoisomers is demonstrated in the asymmetric synthesis of the four stereoisomers of α-methyl-β-phenylserine, a close analogue of α-(hydroxymethyl)serine. unirioja.es This approach starts with the enantiomers of N-Boc-N,O-isopropylidene-α-methylserinal, which serve as chiral building blocks. unirioja.es The key step is a highly diastereoselective Grignard addition of phenylmagnesium bromide to these chiral aldehydes. unirioja.es The stereochemical outcome is controlled by the chirality of the starting aldehyde, allowing for the synthesis of all four possible stereoisomers: (2R,3R), (2R,3S), (2S,3S), and (2S,3R). unirioja.es The resulting products can then be converted to the final amino acids through a sequence of steps including cyclization, deprotection, oxidation, and hydrolysis. unirioja.es

Serine itself, containing a crucial hydroxymethyl group, is a widely used chiral pool reagent for the synthesis of complex natural products and analogues. mdpi.com For instance, D-serine methyl ester has been used as a starting material in the enantioselective synthesis of (−)-α-kainic acid. mdpi.com Similarly, L-serine methyl ester can be converted into an advanced oxazoline (B21484) intermediate, which is a precursor in the total synthesis of (+)-erysotramidine. mdpi.com

Another synthetic strategy involves the use of N-hydroxymethyl α-amino aldehydes, which are configurationally stable due to the formation of a five-membered cyclic hemiacetal. orgsyn.orgorgsyn.org These intermediates, derived from amino acids like serine, can undergo various transformations. For example, an intramolecular conjugate addition of the N-hydroxymethyl group onto a γ-amino-α,β-unsaturated ester provides trans-oxazolidines with high diastereoselectivity, which are precursors to γ-amino-β-hydroxy acids. orgsyn.orgorgsyn.org

Biosynthetic Pathways and Enzymatic Transformations Involving Alpha Hydroxymethyl Serine

Proposed Biosynthetic Routes for alpha-(Hydroxymethyl)serine in Biological Systems

The nonproteinogenic amino acid this compound serves as a building block for certain natural products, indicating the existence of specific biosynthetic pathways. nih.gov One such product is the heptapeptide (B1575542) antibiotic, cirratiomycin, which contains several unusual amino acids, including α-(hydroxymethyl)serine. nih.gov

Research into the biosynthesis of cirratiomycin in the bacterium Streptomyces cirratus has led to the identification of the responsible gene cluster. nih.gov Within this cluster, a gene designated cirH encodes a protein with homology to glycine (B1666218)/serine hydroxymethyltransferases. In vitro studies have confirmed that the enzyme CirH synthesizes α-(hydroxymethyl)serine, providing a clear biosynthetic route for this compound in certain biological systems. nih.gov The presence of α-(methyl)serine in other natural products, such as the antibiotic (-)-amicetin and the secondary metabolite (+)-conagenin, suggests that similar biosynthetic pathways may exist in other organisms. lodz.pl

Enzymatic Biotransformation of this compound Precursors

The synthesis of this compound is an example of enzymatic biotransformation, where a precursor molecule is converted into the final product through enzymatic action. The primary enzyme identified for this role is a homolog of serine hydroxymethyltransferase (SHMT).

In the case of cirratiomycin biosynthesis, the enzyme CirH was shown to produce α-(hydroxymethyl)serine directly from the precursor D-serine in vitro. nih.gov This transformation represents a specific and targeted biotransformation to generate the required building block for the antibiotic. nih.gov

More broadly, enzymes of the SHMT family are known to catalyze the reversible aldol (B89426) condensation of glycine with various aldehydes to produce β-hydroxy-α-amino acids. google.comgoogle.com This capability is fundamental to their biological role, which includes the synthesis of L-serine from glycine and formaldehyde (B43269). nih.gov This reaction is dependent on the cofactor tetrahydrofolate (THF) . nih.gov The synthesis of α-(hydroxymethyl)serine from a serine precursor represents an analogous aldol addition reaction, highlighting the catalytic versatility of SHMT-like enzymes.

Serine Hydroxymethyltransferase (SHMT) and its Role in this compound Related Metabolism

Serine hydroxymethyltransferase (SHMT) is a ubiquitous pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a critical role in cellular one-carbon metabolism. ebi.ac.ukfrontiersin.orgrsc.org Its primary and reversible function is to convert L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (CH2-THF). biorxiv.orgresearchgate.net This reaction is the main source of one-carbon units for the biosynthesis of essential molecules like purines, thymidylate, and methionine. ebi.ac.ukfrontiersin.org

Beyond this central role, SHMT exhibits broader substrate specificity, including the tetrahydrofolate-independent cleavage of other β-hydroxy amino acids. nih.govfrontiersin.org This aldolase (B8822740) activity enables SHMT to catalyze the reversible cleavage of compounds like threonine and allothreonine into glycine and an aldehyde. google.comebi.ac.uk It is this catalytic promiscuity that implicates SHMT in the metabolism of α-(hydroxymethyl)serine. As demonstrated by the SHMT homolog CirH, an enzyme from this family can synthesize α-(hydroxymethyl)serine. nih.gov Conversely, SHMT could also be involved in the degradation of α-(hydroxymethyl)serine through a retro-aldol cleavage reaction.

The substrate specificity of SHMT is centered on its physiological reaction but extends to other molecules. The primary substrates are L-serine and tetrahydrofolate. proteopedia.org However, the enzyme can also bind and process other amino acids and folate derivatives. For instance, SHMT can catalyze the aldol condensation of glycine with a range of aldehydes, not just formaldehyde. google.comgoogle.comsci-hub.se The enzyme's ability to act on various β-hydroxy amino acids underscores its role as an aldolase. nih.govfrontiersin.org

Kinetic analyses of SHMT from various sources reveal detailed information about its efficiency and substrate preferences. For example, a thermostable SHMT from Pseudoxanthomonas taiwanensis demonstrated different catalytic efficiencies for the synthesis of various β-hydroxy amino acids, with serine synthesis showing the highest specific activity. nih.gov

Kinetic Parameters of Thermostable SHMT (ITBSHMT_1) for Aldol Condensation nih.gov
ProductPrecursorsSpecific Activity (U/mg)Optimal Temperature
SerineGlycine + Formaldehyde (+THF)1.5880°C
ThreonineGlycine + Acetaldehyde0.5980°C
PhenylserineGlycine + Benzaldehyde (B42025)0.1780°C

Furthermore, detailed kinetic characterization of the human cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms has highlighted significant differences in their regulatory properties, such as substrate inhibition by L-serine and tetrahydrofolate, which are adapted to their respective cellular environments. researchgate.net

Comparison of Kinetic Parameters for Human SHMT Isoforms (Forward Reaction) researchgate.net
ParameterSHMT1 (Cytosolic)SHMT2 (Mitochondrial)
Optimal pH~8.5~8.5
Km for L-Serine (mM)1.1 ± 0.10.9 ± 0.1
Km for THF (μM)15 ± 211 ± 2
kcat (s-1)27 ± 131 ± 1
Substrate Inhibition by L-SerinePresentPresent
Substrate Inhibition by THFPresent, abolished at alkaline pHPronounced, even at alkaline pH

The catalytic mechanism of SHMT is dependent on its pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orgresearchgate.net The process begins with the formation of an external aldimine, where the amino group of the substrate (e.g., L-serine) displaces a lysine (B10760008) residue from the PLP cofactor. ebi.ac.ukrsc.orgwikipedia.org

For the cleavage of serine, the reaction is thought to proceed via a retro-aldol mechanism. ebi.ac.uk A critical glutamate (B1630785) residue in the active site acts as a general base, abstracting a proton from the hydroxyl group of the serine side chain. ebi.ac.ukrsc.org This initiates the Cα-Cβ bond cleavage, releasing formaldehyde and leaving a glycine-quinonoid intermediate. ebi.ac.ukresearchgate.net The formaldehyde is then captured by tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. ebi.ac.ukwikipedia.org While some studies proposed a direct nucleophilic attack by THF on the serine substrate without a free formaldehyde intermediate, recent structural and mechanistic data favor a modified retro-aldol mechanism. researchgate.net Computational QM/MM studies have been employed to dissect the complex, multi-step catalytic process, indicating that the rate-limiting step is the elimination of the hydroxymethyl group to form the formaldehyde intermediate. researchgate.net

The quaternary structure of SHMT differs between prokaryotes and eukaryotes; it is typically a dimer in prokaryotes and a tetramer in eukaryotes. wikipedia.org The eukaryotic tetramer is a dimer of two obligate dimers. biorxiv.orgacs.org The active sites, each containing a covalently bound PLP cofactor, are located at the interface between the monomers of each dimer. biorxiv.orgproteopedia.org

X-ray crystallography has provided significant insights into the enzyme's structure and function. Structures of SHMT have been solved in complex with various ligands, including the substrate glycine and folate analogues like 5-formyl-tetrahydrofolate (5-CHO-THF). rsc.orgacs.orgfrontiersin.orgnih.gov The crystal structure of a murine cytoplasmic SHMT bound to glycine and 5-CHO-THF revealed that the tetramer is asymmetric. acs.orgnih.gov The two dimers exhibit different binding affinities for the folate analogue, described as a "tight-binding" and a "loose-binding" dimer, suggesting that only two of the four active sites may be fully competent at any given time. acs.orgnih.gov

More recent high-resolution structural studies, such as the 1.7 Å structure of soybean SHMT8 with a diglutamylated folate analogue, have revealed further details. frontiersin.org This structure showed that the binding of the polyglutamylated tail of the folate induces a significant conformational change in a loop at the entrance to the folate binding site, creating new interactions that increase the ligand's binding affinity. frontiersin.org

Interaction of this compound with Other Enzymes

Once synthesized, α-(hydroxymethyl)serine can interact with other enzymes as a substrate for further biological transformations. The most clearly defined interaction is with the enzymatic machinery responsible for synthesizing the antibiotic cirratiomycin.

Cirratiomycin is a nonribosomal peptide, meaning it is synthesized not by ribosomes but by a large multi-enzyme complex called a nonribosomal peptide synthetase (NRPS) . nih.gov The biosynthetic gene cluster for cirratiomycin in Streptomyces cirratus encodes a complex NRPS system composed of 12 different proteins. nih.gov For α-(hydroxymethyl)serine to be incorporated into the final heptapeptide, it must be recognized, activated, and tethered by specific domains within this NRPS complex before being condensed with the growing peptide chain. Therefore, the primary enzymatic interaction of α-(hydroxymethyl)serine, following its synthesis by CirH, is with the cirratiomycin NRPS. nih.gov

Additionally, SHMT itself is subject to complex regulation through interactions with other molecules. For instance, the cytosolic isoform (SHMT1) has been shown to have a moonlighting function as an RNA-binding protein, which can modulate its own enzymatic activity. biorxiv.orgoup.comuniroma1.it While this is an interaction of the enzyme that produces α-(hydroxymethyl)serine rather than the compound itself, it highlights the intricate regulatory networks surrounding its metabolism. Another study demonstrated that SHMT can form a complex with the egg yolk protein phosvitin. niscpr.res.in

Inhibition of Racemases by this compound Analogues

Amino acid racemases, enzymes that catalyze the interconversion of L- and D-amino acids, are crucial for various biological processes and represent potential therapeutic targets. rhea-db.orgresearchgate.net The structural similarity of this compound to natural amino acid substrates makes its analogues effective tools for studying and inhibiting these enzymes.

Research has demonstrated that α-(hydroxymethyl)serine acts as a modest, linear mixed-type inhibitor of serine racemase from Schizosaccharomyces pombe. rhea-db.orgresearchgate.netresearchgate.netrhea-db.org This inhibition is characterized by its ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. rhea-db.orgresearchgate.net The development of such inhibitors is significant as D-serine, the product of serine racemase, is a modulator of neurotransmission. researchgate.netrhea-db.org

The inhibition constants for α-(hydroxymethyl)serine with serine racemase from S. pombe have been determined, providing a quantitative measure of its inhibitory potency. rhea-db.orgresearchgate.net

InhibitorEnzymeType of InhibitionK_i (mM)K_i' (mM)
α-(Hydroxymethyl)serineSerine Racemase (S. pombe)Linear Mixed-Type167 ± 21661 ± 81
Data sourced from Harty et al., 2013.

This data highlights that while α-(hydroxymethyl)serine is not a highly potent inhibitor, its activity provides a valuable starting point for the design of more effective racemase inhibitors. The principle of using substrate analogues extends to other racemases as well, such as alanine (B10760859) racemase, which is a key target for antibacterial drug development due to its role in bacterial cell wall synthesis. tandfonline.comtandfonline.com

Role as a Substrate-Product Analogue

The concept of a substrate-product (S-P) analogue is central to the inhibitory action of molecules like this compound. An S-P analogue mimics the structure of both the substrate and the product of a reaction, allowing it to bind to the enzyme's active site. In the case of racemases, which interconvert enantiomers, α-(hydroxymethyl)serine serves as an analogue for both L- and D-serine. rhea-db.orgresearchgate.net

The effectiveness of S-P analogues as inhibitors is often dependent on the capacity of the enzyme's active site. researchgate.net For enzymes with more capacious active sites, these analogues can be particularly effective. researchgate.net The study of α-(hydroxymethyl)serine and other S-P analogues provides insights into the catalytic mechanisms of racemases and informs the rational design of novel inhibitors for therapeutic purposes. researchgate.netrhea-db.org

Incorporation of this compound into Peptides and Proteins

The incorporation of non-natural amino acids like this compound into peptides is a powerful strategy to create peptidomimetics with tailored properties. The unique structural constraints imposed by HmS can significantly influence peptide conformation and, consequently, biological activity. researchgate.netresearchgate.net

Peptide Synthesis Strategies Utilizing this compound as a Building Block

The synthesis of peptides containing the sterically hindered α,α-disubstituted amino acid this compound presents unique challenges. researchgate.netnih.gov A key strategy involves the use of a protected form of HmS, specifically the O,O-isopropylidene (Ipr) derivative. researchgate.netnih.gov This heterocyclic intermediate, containing a 1,3-dioxane (B1201747) ring, facilitates the protection of the amino and carboxyl groups and is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.net

This methodology has been successfully employed to synthesize analogues of the opioid pentapeptide DADLE, where one or two consecutive HmS residues were incorporated using Wang resin as the solid support. researchgate.net The use of Fmoc-HmS(Ipr)-OH and its fluoride (B91410) derivative, Fmoc-HmS(Ipr)-F, has proven effective for coupling these hindered residues. researchgate.net

Conformational Impact of this compound Residues in Peptidomimetics

The quaternary nature of the α-carbon in this compound significantly restricts the conformational freedom of the peptide backbone. When incorporated into a peptide chain, the HmS residue influences the local conformation, often inducing specific secondary structures like turns and helices. chim.it

X-ray crystallographic analysis of the dipeptide Z-HmS(Ipr)-Ala-OMe revealed that the achiral HmS(Ipr) residue can adopt conformations corresponding to both left-handed and right-handed helical regions of the Ramachandran plot. nih.gov Specifically, in the two independent molecules observed in the crystal structure, the (φ, ψ) torsion angles were found to be (61.4°, 40.8°) and (-60.1°, -44.4°), respectively. nih.gov This conformational flexibility within a constrained framework is a key feature of HmS-containing peptides.

Furthermore, theoretical calculations and spectroscopic studies on an HmS-HmS-His tripeptide have shown that the HmS residue promotes the formation of a cyclic conformation in the metal-free peptide, stabilized by a hydrogen bond between the N-terminal amino group and the imidazole (B134444) nitrogen of the histidine residue. researchgate.net

Enzymatic Activity Modulation by this compound-Containing Peptides

The introduction of this compound into bioactive peptides can modulate their enzymatic activity. A notable example is the modification of the trypsin inhibitor SFTI-1 from sunflower seeds. researchgate.net Analogues of SFTI-1 were synthesized where the P1 position residue was replaced with alpha-hydroxymethylserine (HmSer) and its valine counterpart, alpha-hydroxymethylvaline (HmVal). researchgate.net

Remarkably, these analogues retained their ability to inhibit bovine β-trypsin. researchgate.net This finding is particularly interesting because the primary driving force for the interaction between trypsin and its inhibitors is typically the electrostatic interaction between a positively charged residue at the P1 position of the inhibitor and the negatively charged Asp189 in the trypsin active site. researchgate.net The fact that uncharged residues like HmSer at the P1 position still result in potent inhibition suggests a novel mechanism of interaction and classifies these modified peptides as a new class of serine proteinase inhibitors. researchgate.net

SFTI-1 AnalogueP1 ResidueTarget EnzymeInhibitory Activity
[HmSer⁵]SFTI-1α-HydroxymethylserineBovine β-trypsinPotent Inhibitor
[HmVal⁵]SFTI-1α-HydroxymethylvalineBovine β-trypsinPotent Inhibitor
Data based on findings regarding SFTI-1 analogues.

This demonstrates the potential of using this compound to fine-tune the activity and specificity of enzyme-inhibiting peptides.

Advanced Analytical and Spectroscopic Characterization in Alpha Hydroxymethyl Serine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.ukjchps.com For alpha-(Hydroxymethyl)serine, NMR is indispensable for verifying its unique Cα-disubstituted structure and understanding its conformational dynamics in solution.

A standard one-dimensional (1D) proton (¹H) NMR spectrum of this compound would reveal signals corresponding to the protons of the two hydroxymethyl groups and the amine group. Similarly, a carbon-13 (¹³C) NMR spectrum would show distinct resonances for the four carbon atoms: the carboxylic acid carbon, the quaternary alpha-carbon, and the two equivalent hydroxymethyl carbons. nih.gov

While 1D NMR provides fundamental data, multi-dimensional NMR experiments are required for unambiguous assignment and deeper structural insights. core.ac.ukbitesizebio.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. core.ac.ukbitesizebio.com For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H and ¹³C signals of the two -CH₂OH groups, definitively assigning their resonances. This provides a clear "fingerprint" of the one-bond C-H connectivities within the molecule. bitesizebio.com

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): NOESY experiments identify protons that are close to each other in space, providing information about the molecule's conformation and stereochemistry. nih.gov In this compound, NOESY could reveal spatial proximities between the protons of the two hydroxymethyl groups and other protons in the molecule, offering insights into its preferred solution-state conformation.

The table below summarizes the expected correlations for this compound in key 2D NMR experiments.

Proton (¹H) Correlated Carbon (¹³C) in HSQC (¹JCH) Correlated Carbons (¹³C) in HMBC (ⁿJCH, n=2,3) Spatially Proximate Protons in NOESY
-CH ₂OH-C H₂OHCα, -COOHProtons on the other -CH₂OH group, -NH₂ protons
-NHN/ACα, -CH₂OH-CH₂OH protons

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N, into a molecule to enhance NMR detection or probe specific metabolic pathways. unl.ptnih.gov While often used for large biomolecules like proteins, these strategies are also applicable to smaller molecules like this compound. ckisotopes.comnih.gov

Uniformly labeling this compound with ¹³C and ¹⁵N can significantly increase the sensitivity of NMR experiments, which is particularly useful when only small sample quantities are available. springernature.com Furthermore, selective labeling can be employed to trace the metabolic fate of the molecule. For instance, if this compound were to be incorporated into a larger peptide, isotopic labels would allow researchers to track its position and conformational influence within the larger structure using techniques like ¹H-¹⁵N HSQC. bitesizebio.com The use of specific isotopically labeled precursors in synthesis can help elucidate biosynthetic pathways or reaction mechanisms involving this compound derivatives. nih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. longdom.org When coupled with fragmentation techniques, it can also offer detailed structural information. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, with a molecular formula of C₄H₉NO₄, the exact mass can be calculated and compared to the experimentally measured mass. nih.gov This confirmation is a critical step in verifying the identity of the compound in both synthetic and natural samples.

The table below shows the relevant mass data for this compound.

Parameter Value Reference
Molecular Formula C₄H₉NO₄ nih.gov
Average Mass 135.119 Da ebi.ac.uk
Monoisotopic Mass 135.05316 Da nih.gov

An experimental HRMS measurement yielding a mass very close to the calculated monoisotopic mass (typically within 5 ppm error) would confirm the elemental formula C₄H₉NO₄.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). longdom.orgunito.it This process provides a fragmentation pattern that acts as a structural fingerprint. nih.gov

For protonated this compound ([M+H]⁺, m/z 136.06), the fragmentation pathways can be predicted based on the known behavior of similar amino acids like serine. nih.govnih.gov Common fragmentation pathways for protonated α-amino acids include the neutral losses of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO). nih.govnih.gov

Expected fragmentation for [α-(Hydroxymethyl)serine + H]⁺:

Loss of H₂O: The presence of two hydroxyl groups makes the loss of one or more water molecules highly probable, leading to fragment ions at m/z 118.05 and potentially m/z 100.04.

Loss of H₂O + CO: A common fragmentation for amino acids, resulting in an ion at m/z 90.04. nih.gov

Loss of a hydroxymethyl group (-CH₂OH): Cleavage of a C-C bond could result in the loss of a hydroxymethyl radical, leading to a fragment ion.

The resulting MS/MS spectrum provides valuable data for the structural confirmation of this compound and for distinguishing it from its isomers.

Quantitative mass spectrometry is essential for determining the concentration of a specific analyte within a complex mixture, such as biological fluids or cell extracts. nih.govnih.gov This is often achieved by coupling liquid chromatography (LC) with mass spectrometry (LC-MS).

To quantify this compound in a complex matrix, a typical approach would involve spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄, ¹⁵N-labeled this compound). The ratio of the MS signal intensity of the native analyte to that of the internal standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. nih.gov This methodology enables researchers to study the compound's abundance in various biological or environmental contexts. nih.govmdpi.com

Chromatographic Techniques for this compound Isolation and Purity Assessment in Research

In the realm of biochemical research, the isolation and stringent purity assessment of compounds are paramount for the integrity of experimental outcomes. For α-(hydroxymethyl)serine, a non-proteinogenic amino acid, various chromatographic techniques are employed to achieve high levels of purification and to accurately determine its purity. These methods are critical for separating it from reaction mixtures, natural extracts, or resolving it from structurally similar amino acids.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis and purification of non-volatile compounds like α-(hydroxymethyl)serine. The development of a robust HPLC method is a multi-faceted process that involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For underivatized amino acids, which are polar and can exist in various ionic forms depending on the pH, mixed-mode chromatography is a particularly effective approach. A combination of reversed-phase and cation-exchange mechanisms can be utilized to retain and separate these hydrophilic compounds. For instance, core-shell mixed-mode columns offer high-efficiency separations without the need for specialized ultra-high-performance liquid chromatography (UPLC) systems. The separation of similar compounds like serine and α-methylserine has been demonstrated on reversed-phase cation-exchange mixed-mode columns. sielc.com

Method optimization for α-(hydroxymethyl)serine would involve a systematic variation of the mobile phase parameters. Key variables include the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration, the pH of the aqueous component, and the type and concentration of the buffer (e.g., phosphate (B84403) or formate). The pH is especially critical as it influences the ionization state of the amino and carboxylic acid groups of α-(hydroxymethyl)serine, thereby affecting its retention on the stationary phase. Detection is typically achieved using UV absorbance at low wavelengths (around 200 nm) or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) for samples that lack a strong chromophore. sielc.com

In functional assays, such as those measuring the activity of serine hydroxymethyltransferase (SHMT), HPLC can be used to quantify the formation of serine or its analogs. A fluorometric HPLC method has been developed for SHMT activity which involves the derivatization of the formed serine with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to create a fluorescent adduct. This adduct is then separated by reversed-phase chromatography and quantified, allowing for the determination of kinetic parameters of the enzyme. nih.gov This approach could be adapted for assays involving α-(hydroxymethyl)serine.

Below is a table summarizing typical parameters considered in HPLC method development for amino acids like α-(hydroxymethyl)serine.

ParameterOptions and Considerations
Stationary Phase Reversed-phase (e.g., C18), Mixed-mode (e.g., reversed-phase/cation-exchange)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient or isocratic elution
Buffer Phosphate, Formate, or Acetate to control pH and ionic strength
pH Adjusted to optimize retention and peak shape based on the pKa values of the analyte
Flow Rate Typically 0.5 - 1.5 mL/min for analytical columns
Detection UV (200-210 nm), ELSD, or Mass Spectrometry (LC-MS)
Derivatization (optional) Pre- or post-column derivatization (e.g., with NBD-F) to enhance detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and high polarity of amino acids like α-(hydroxymethyl)serine, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a crucial step of derivatization is required to convert the non-volatile amino acid into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comyoutube.com

The most common derivatization technique for amino acids is silylation. sigmaaldrich.com This process involves the replacement of active hydrogens in the hydroxyl, carboxyl, and amino functional groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthescipub.com The resulting silylated derivative of α-(hydroxymethyl)serine is significantly more volatile and less polar, allowing it to be vaporized in the GC injector and separated on a capillary column. youtube.comgcms.cz

The GC-MS analysis of the derivatized α-(hydroxymethyl)serine would involve optimizing the temperature program of the GC oven to ensure good separation from other components in the sample. The mass spectrometer then detects the separated derivative, providing both qualitative (mass spectrum) and quantitative (peak area) information. The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule and can be used for its unambiguous identification.

A typical workflow for the GC-MS analysis of α-(hydroxymethyl)serine is outlined in the table below.

StepDescriptionKey Considerations
1. Sample Preparation The sample containing α-(hydroxymethyl)serine is dried to remove any water, which can interfere with the derivatization reaction.Complete removal of moisture is critical for high derivatization yield. sigmaaldrich.com
2. Derivatization The dried sample is reacted with a silylating agent (e.g., MSTFA in a suitable solvent like pyridine) at an elevated temperature.Optimization of reaction time and temperature is necessary for complete derivatization.
3. GC Separation An aliquot of the derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., a non-polar or medium-polarity column).The temperature program of the GC oven is optimized to achieve baseline separation of the analyte from other derivatized compounds.
4. MS Detection The separated derivative elutes from the GC column and enters the mass spectrometer, where it is ionized (typically by electron impact) and detected.The mass spectrum provides a unique fragmentation pattern for identification, and the total ion chromatogram or selected ion monitoring can be used for quantification.

Chiral Chromatography for Enantiomeric Purity Determination

As α-(hydroxymethyl)serine possesses a chiral center at the α-carbon, it can exist as two non-superimposable mirror images, or enantiomers (D- and L-forms). In biological systems, the stereochemistry of molecules is often critical to their function. Therefore, the determination of the enantiomeric purity of α-(hydroxymethyl)serine is of significant importance. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. csfarmacie.cznih.gov

The direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP). chromatographyonline.com These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. For the analysis of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector, have proven to be very effective. sigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them suitable for the separation of polar and ionic compounds like α-(hydroxymethyl)serine. sigmaaldrich.com

The development of a chiral HPLC method would involve screening different types of CSPs and optimizing the mobile phase composition to achieve the best enantiomeric resolution. Factors such as the organic modifier, buffer pH, and additives can significantly influence the separation. chromatographyonline.com

An alternative to direct chiral separation is the indirect method, where the enantiomers of α-(hydroxymethyl)serine are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using a CSP is generally preferred as it avoids the extra derivatization step and the potential for racemization. sigmaaldrich.com

The ligand-exchange principle was one of the earliest techniques used for the chiral separation of amino acids by liquid chromatography and remains a relevant concept. springernature.com

The table below summarizes the primary approaches for determining the enantiomeric purity of α-(hydroxymethyl)serine.

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Utilizes a chiral stationary phase (CSP) to differentially retain the enantiomers.No derivatization required, reducing sample preparation time and potential for artifacts. sigmaaldrich.comCSPs can be expensive and may have a limited range of applicability.
Indirect Chiral HPLC Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on an achiral column.Can be performed on standard HPLC systems without the need for a specialized chiral column.Requires an additional derivatization step, which can be time-consuming and may introduce errors. nih.gov

Crystallographic Analysis of this compound and its Protein Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of molecules. wikipedia.org This method is invaluable for elucidating the precise structure of small molecules like α-(hydroxymethyl)serine and for understanding how they interact with their biological targets, such as enzymes.

Of particular interest in biochemical research is the crystallographic analysis of α-(hydroxymethyl)serine in complex with proteins. A likely target for such studies is serine hydroxymethyltransferase (SHMT), an enzyme that catalyzes the reversible conversion of serine to glycine (B1666218). nih.govfrontiersin.org Since α-(hydroxymethyl)serine is a derivative of serine, it is expected to bind to the active site of SHMT.

By co-crystallizing SHMT with α-(hydroxymethyl)serine or by soaking pre-formed SHMT crystals in a solution containing the compound, a crystal of the protein-ligand complex can be obtained. The subsequent X-ray crystallographic analysis of this complex can reveal:

The precise binding mode of α-(hydroxymethyl)serine within the enzyme's active site.

The specific amino acid residues of the enzyme that interact with the ligand.

Any conformational changes that the enzyme undergoes upon ligand binding. rcsb.org

This structural information is crucial for understanding the mechanism of enzyme inhibition or substrate recognition and can guide the design of more potent and specific inhibitors for therapeutic applications. Crystal structures of human cytosolic SHMT and SHMT from various other organisms have been solved, providing a solid foundation for such studies. nih.govfrontiersin.orgrcsb.orgresearchgate.net

The table below outlines the key steps and outcomes of a crystallographic analysis of an α-(hydroxymethyl)serine-protein complex.

StepDescriptionInformation Gained
1. Protein Expression and Purification The target protein (e.g., SHMT) is produced in a suitable expression system and purified to homogeneity.A pure and stable protein sample is obtained, which is essential for crystallization.
2. Crystallization The purified protein is mixed with α-(hydroxymethyl)serine, and crystallization conditions (e.g., precipitant, pH, temperature) are screened to grow single crystals of the complex.High-quality crystals suitable for X-ray diffraction are produced.
3. X-ray Diffraction Data Collection A single crystal is mounted and exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.A dataset containing the intensities and positions of the diffracted X-rays is obtained.
4. Structure Determination and Refinement The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.A high-resolution 3D structure of the complex, showing the detailed interactions between α-(hydroxymethyl)serine and the protein. ornl.gov

Advanced Spectrophotometric and Biochemical Assays for Quantification and Activity Studies

A variety of spectrophotometric and biochemical assays are available to quantify α-(hydroxymethyl)serine and to study its effects on enzymatic activity. These assays are essential for determining the concentration of the compound in solutions and for characterizing its role as a substrate, inhibitor, or modulator of enzyme function.

Spectrophotometric methods for the quantification of amino acids often rely on a chemical reaction that produces a colored or fluorescent product. A general method for amino acid quantification involves derivatization with ortho-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a fluorescent adduct. The fluorescence of this adduct can be measured to determine the concentration of the amino acid. jhrlmc.com This method could be adapted for the quantification of α-(hydroxymethyl)serine.

Biochemical assays are crucial for studying the interaction of α-(hydroxymethyl)serine with enzymes, particularly serine hydroxymethyltransferase (SHMT). The activity of SHMT can be monitored using various methods. One spectrophotometric assay for SHMT is based on the tetrahydrofolate-independent retro-aldol cleavage of a β-hydroxy amino acid substrate, such as DL-phenylserine. The reaction produces benzaldehyde (B42025), which can be monitored by the increase in absorbance at a specific wavelength (e.g., 292 nm). nih.gov By including α-(hydroxymethyl)serine in this assay, its potential inhibitory or substrate activity can be assessed by observing its effect on the rate of benzaldehyde formation.

A more sensitive assay for SHMT activity involves the use of radiolabeled substrates. For example, a binding assay has been developed that uses [¹⁴C]serine as a substrate. The reaction produces N⁵,N¹⁰-[¹⁴C]methylene tetrahydrofolate, which can be separated from the unreacted [¹⁴C]serine by binding to DEAE-cellulose paper. The amount of radioactivity bound to the paper is proportional to the enzyme activity. nih.gov This assay could be used in competition experiments to determine if α-(hydroxymethyl)serine can compete with serine for binding to the active site of SHMT.

Single-molecule enzyme activity assays are an emerging technology that can provide detailed information about enzyme function. Activity-based probes have been developed to label active serine hydrolases, allowing for their detection at the single-molecule level. biorxiv.org While SHMT is not a hydrolase, similar principles could potentially be applied to develop probes for transferases to study their activity in the presence of compounds like α-(hydroxymethyl)serine.

The table below provides an overview of different assay types that can be used in the study of α-(hydroxymethyl)serine.

Assay TypePrincipleApplication for α-(hydroxymethyl)serine
Spectrophotometric Quantification Derivatization with a reagent (e.g., OPA) to produce a chromophoric or fluorophoric product, followed by absorbance or fluorescence measurement. jhrlmc.comDetermination of the concentration of α-(hydroxymethyl)serine in various samples.
Enzyme-Coupled Spectrophotometric Assay The activity of an enzyme (e.g., SHMT) is monitored by measuring the change in absorbance of a product formed from a substrate analog (e.g., DL-phenylserine). nih.govTo assess whether α-(hydroxymethyl)serine acts as a substrate or inhibitor of SHMT.
Radioactive Binding Assay A radiolabeled substrate (e.g., [¹⁴C]serine) is used, and the formation of a radiolabeled product is measured. nih.govTo study the binding of α-(hydroxymethyl)serine to the active site of SHMT through competition with the natural substrate.
HPLC-Based Activity Assay The enzymatic reaction is followed by HPLC analysis to separate and quantify the product (e.g., serine formed from glycine and formaldehyde). nih.govTo accurately measure the kinetic parameters of SHMT with α-(hydroxymethyl)serine as a potential substrate or to determine its inhibitory constant.

Theoretical and Computational Investigations of Alpha Hydroxymethyl Serine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can predict reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

While comprehensive DFT studies specifically targeting alpha-(hydroxymethyl)serine are not widely documented, the principles of such investigations can be inferred from extensive research on its parent amino acid, serine. DFT is a computational method used to investigate the electronic structure of many-body systems. acs.org For a molecule like serine, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and determine the most stable conformers in the gas phase. acs.orgresearchgate.net

These studies on serine reveal that intramolecular hydrogen bonds play a critical role in stabilizing its various conformations. acs.org Similar calculations for this compound would be expected to show even more complex intramolecular interactions due to the additional hydroxymethyl group, which introduces more hydrogen bond donors and acceptors. First-principles DFT has also been used to simulate the hydration dynamics of serine, providing insights into how water molecules form hydrogen bonds with the amino acid's functional groups, a process crucial for its behavior in biological systems. nih.govresearchgate.net

Molecular Orbital and Charge Distribution Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

For serine, MO studies have been conducted to understand its conformational effects and its role in enzyme activity, such as in serine proteases. nih.goviphy.ac.cn These analyses show how the charge distribution and orbital energies change with the molecule's conformation. iphy.ac.cn In the context of enzyme mechanisms, the reactivity of the serine side chain is explained by its ability to act as a nucleophile, a property governed by its electronic structure. nih.govmdpi.com For this compound, the additional hydroxymethyl group would alter the charge distribution and the energies of the frontier orbitals, potentially influencing its reactivity compared to serine. The distribution of acidic and basic residues, which can be analyzed computationally, is key to understanding these properties. nih.gov

Molecular Dynamics (MD) Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net This approach provides a dynamic picture of molecular behavior, which is essential for understanding biological processes.

In a solvation environment, MD simulations can reveal how this compound interacts with water molecules. Studies on serine have used MD to investigate its hydration dynamics, showing how water can break and form hydrogen bonds with the amino acid's hydroxyl and amino groups, leading to skeletal deformations and indicating a flexible dynamic process. nih.govresearchgate.net Given its additional hydroxyl group, this compound would be expected to form a more extensive and complex hydrogen bond network with surrounding water molecules.

Within a protein environment, MD simulations can predict how the incorporation of an unnatural amino acid like this compound affects protein structure and stability. nih.gov Simulations can track conformational changes, fluctuations of residues, and the stability of secondary structures. jove.com This is crucial for protein engineering, where modifications are made to enhance properties like thermostability. nih.gov

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For amino acids and peptides, the key dihedral angles of the backbone are denoted as phi (φ) and psi (ψ).

The Ramachandran plot is a fundamental tool used to visualize the energetically allowed regions for these angles. wikipedia.orgproteopedia.orgnih.gov For standard amino acids, these plots show distinct regions corresponding to common secondary structures like α-helices and β-sheets. bioinformatics.orgslideshare.net However, this compound is an α,α-disubstituted amino acid, meaning the α-carbon has two non-hydrogen substituents. The introduction of a second substituent at the α-carbon significantly restricts the conformational freedom of the backbone. nih.govjst.go.jp

Studies on other α,α-disubstituted amino acids show that their peptides often adopt specific, highly regular secondary structures, such as 3(10)-helices or fully extended conformations, depending on the nature of the α-substituents. jst.go.jpresearchgate.netnii.ac.jp For instance, peptides made from chiral α-methylated α,α-disubstituted amino acids tend to form 3(10)-helical structures, while those from α-ethylated versions prefer a fully extended conformation. researchgate.net A detailed conformational analysis of an n-formyl-d-serine-d-alanine-NH2 dipeptide using DFT located 87 stable conformers on the Ramachandran map, highlighting the complexity of even simple peptide systems. nih.gov A similar analysis for this compound would be essential to predict the structural impact of its incorporation into peptides.

Molecular Docking and Binding Energy Calculations with this compound Analogues and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug design to screen potential inhibitors for enzymes. Following docking, binding free energy calculations are often performed to estimate the affinity of the ligand for the protein. researchgate.netacs.orgnih.gov

This compound itself has been investigated as a potential inhibitor. It is known to be a modest, mixed-type inhibitor of serine racemase, an enzyme that synthesizes the neuromodulator D-serine. nih.gov Serine racemase is a promising target for disorders related to N-methyl-D-aspartate (NMDA) receptor dysfunction. nih.govnih.govmdpi.com

Computational docking studies can elucidate the binding mode of this compound and its analogues within the active site of enzymes like serine racemase. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the inhibitor and amino acid residues in the enzyme's active site. researchgate.net For example, docking studies of inhibitors with serine proteases often involve analyzing interactions with the catalytic triad. nih.gov By calculating the binding free energy, researchers can rank different analogues and prioritize the most promising candidates for synthesis and experimental testing. acs.orgpdbj.orgpdbj.org

Table 1: Examples of Computational Docking and Binding Energy Studies on Serine-Related Systems

System/Target EnzymeLigand/Inhibitor TypeComputational MethodKey Finding/PurposeReference
Serine RacemaseThis compoundEnzyme KineticsIdentified as a modest, mixed-type inhibitor. nih.gov
SARS-CoV 3CL ProteaseSerine derivatives with cinnamoyl functionalitiesMolecular Docking (GOLD)Identified potent inhibitory activity with IC50 of 85 µM for one derivative. nih.gov
Trypsin (Serine Protease)Small-molecule ligandsMolecular Docking / MM PotentialSuccessfully predicted relative binding strengths and correlated with measured Ki values. pdbj.org
Histone Deacetylase 6 (HDAC6)α-amino amide derivativesReverse Docking / MD SimulationIdentified HDAC6 as a potential target and showed bidentate chelation with the active site zinc ion. mdpi.com
Various EnzymesCongeneric series of ligandsRelative Binding Free Energy (RBFE) CalculationsMethodological approach to predict affinity changes upon ligand modification with ~1 kcal/mol accuracy. acs.org

In Silico Design and Prediction of Novel this compound Derivatives

In silico design involves using computational methods to create novel molecules with desired properties, often as improved enzyme inhibitors or therapeutics. technologynetworks.com Starting with a known compound like this compound, which has modest inhibitory activity against serine racemase, computational tools can be used to design derivatives with enhanced potency and specificity. nih.gov

The process often begins with a pharmacophore model derived from known inhibitors or the enzyme's active site. This model defines the essential structural features required for binding. Structure-based drug design (SBDD) uses the 3D structure of the target enzyme to guide the design of new ligands that fit optimally into the binding pocket. nih.gov

Various computational strategies can be employed:

Fragment-Based Design: Small molecular fragments are docked into the active site and then linked together to create a novel inhibitor.

Scaffold Hopping: The core structure (scaffold) of the initial molecule is replaced with a different one while maintaining the key binding interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico (e.g., altering side chains) and calculating the predicted binding affinity for each new analogue, researchers can build a computational SAR model. This model helps identify which modifications are most likely to improve activity. nih.gov

These design strategies, combined with molecular dynamics simulations to assess the stability of the predicted complexes and binding free energy calculations to rank the designed compounds, provide a rational and efficient pathway toward the discovery of novel and more potent enzyme inhibitors based on the this compound scaffold. mdpi.comnih.govacs.org

Research Applications and Biotechnological Potential of Alpha Hydroxymethyl Serine

alpha-(Hydroxymethyl)serine as a Chiral Building Block in Organic Synthesis

The stereochemical complexity of this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex molecules with specific, defined stereochemistry. This approach is crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its three-dimensional structure. pharmasalmanac.comnih.gov

The synthesis of non-proteinogenic amino acids, which are not naturally encoded in the genetic code, is an area of significant interest for developing novel therapeutics and biological tools. nih.govfrontiersin.org Methodologies for creating chiral non-proteinaceous alpha-amino acids often start from readily available chiral precursors like serine. uq.edu.au While direct research detailing the extensive use of this compound as a widespread building block is specific, its structural relative, α-methyl-L-serine, is noted as a potential chiral building block for synthesizing various α-methyl α-amino acids. scbt.com The principles applied to α-methyl-L-serine can conceptually be extended to this compound, leveraging its functional groups for further chemical transformations. The presence of two hydroxyl groups and a carboxylic acid function allows for diverse modifications, enabling the construction of complex molecular architectures.

Strategies for synthesizing chiral molecules often rely on asymmetric catalysis or the use of a "chiral pool," which consists of naturally occurring enantiopure substances like amino acids. nih.govabcr.com The development of new synthetic methods, such as those for generating chiral hydroxycarbanions from aldehydes, continually expands the toolkit for asymmetric synthesis, highlighting the importance of versatile chiral precursors. eurekalert.org

Table 1: Potential Applications of this compound as a Chiral Building Block

Target Molecule ClassSynthetic StrategyPotential Advantage of Using this compound
Complex Amino AlcoholsReduction of the carboxylic acid and selective protection/derivatization of hydroxyl groups.Introduction of multiple stereocenters and hydroxyl functionalities for further modification.
Substituted OxazolidinesIntramolecular cyclization reactions.Provides a rigid scaffold with defined stereochemistry for drug design.
Polyhydroxylated CompoundsChain elongation and further oxidation/reduction steps.Serves as a core unit for building complex natural product analogs.
Non-proteinogenic PeptidesIncorporation into peptide chains via solid-phase or solution-phase synthesis.Introduces unique structural constraints and functionalities into peptides. nih.gov

Exploiting this compound-Related Enzymatic Reactions in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and efficiency under mild reaction conditions. pharmasalmanac.com Enzymes related to serine metabolism are of particular interest for biocatalytic applications. The key enzyme in this context is Serine Hydroxymethyltransferase (SHMT), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.orgrcsb.orgnih.gov

SHMT and related enzymes exhibit broad substrate specificity, allowing them to catalyze reactions with non-natural substrates. This promiscuity is a valuable feature in biocatalysis. For instance, SHMT can catalyze THF-independent retro-aldol cleavage of various β-hydroxy amino acids, converting them into glycine and an aldehyde. nih.gov This activity has been explored for the synthesis of various optically active β-hydroxy-α-amino acids. nih.gov

Another related enzyme, α-methylserine hydroxymethyltransferase (MSHMT), catalyzes the interconversion between α-methyl-L-serine and D-alanine using tetrahydrofolate. researchgate.net This demonstrates that enzymes in this class can accommodate substitutions at the α-carbon of serine. Such enzymatic reactions provide a pathway for the stereoselective synthesis of valuable chiral compounds. The exploitation of these enzymes allows for the production of unnatural amino acids that can be used in various biotechnological applications. researchgate.net

Table 2: Key Enzymes in Serine-Related Biocatalysis

EnzymeEC NumberReaction CatalyzedPotential Biocatalytic Application
Serine Hydroxymethyltransferase (SHMT)2.1.2.1L-serine + THF ⇌ Glycine + 5,10-CH₂-THF wikipedia.orgSynthesis of various β-hydroxy amino acids from glycine and aldehydes. nih.gov
α-Methylserine Hydroxymethyltransferase (MSHMT)2.1.2.7α-methyl-L-serine + THF ⇌ D-alanine + 5,10-CH₂-THF researchgate.netEnantioselective synthesis of α-methyl-L-serine. researchgate.net
Threonine Aldolase (B8822740)4.1.2.5L-threonine ⇌ Glycine + AcetaldehydeStereoselective synthesis of β-hydroxy-α-amino acids. nih.gov

Metabolic Engineering Strategies for Enhanced Production or Biotransformation of Related Compounds

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of specific chemicals. lbl.gov This approach has been successfully applied to the microbial production of various amino acids, including L-serine. nih.govnih.govsemanticscholar.org Strategies for increasing the yield of L-serine in microorganisms like Escherichia coli and Corynebacterium glutamicum can provide a framework for producing serine derivatives like this compound.

Key metabolic engineering strategies for L-serine overproduction include:

Enhancing Precursor Supply : Increasing the metabolic flux towards 3-phosphoglycerate, the precursor for L-serine biosynthesis. acs.org

Deregulation of Feedback Inhibition : Modifying key enzymes, such as phosphoglycerate dehydrogenase (encoded by serA), to be resistant to feedback inhibition by L-serine. nih.gov

Blocking Degradation Pathways : Deleting genes responsible for L-serine degradation, such as L-serine deaminases (sdaA, sdaB) and serine hydroxymethyltransferase (glyA), to prevent the conversion of serine to pyruvate or glycine. nih.gov

Improving Export : Overexpressing transporter proteins to facilitate the export of the desired amino acid out of the cell, thereby reducing intracellular toxicity and pulling the metabolic pathway forward. nih.gov

For example, an engineered E. coli strain with deletions of three L-serine deaminases and SHMT, coupled with the overexpression of a feedback-resistant serine production pathway, achieved a high L-serine production yield of 0.45 grams per gram of glucose. nih.gov Similarly, strategies to enhance the precursor L-serine are crucial for increasing the production of L-cysteine. mdpi.com These principles could be adapted to engineer microorganisms for the production of this compound, provided a native or heterologous enzyme capable of its synthesis is identified and integrated into the host's metabolism. The challenge lies in directing the metabolic flux from a central metabolite like serine towards the desired derivative.

Table 3: Metabolic Engineering Targets for Amino Acid Production

StrategyTarget Gene(s) (Example in E. coli)Function of TargetDesired Outcome
Enhance Precursor Supplypfk (phosphofructokinase)Control point in glycolysisIncreased flux to 3-phosphoglycerate. acs.org
Overexpress Biosynthetic PathwayserA, serB, serCL-serine biosynthesis from 3-PGAIncreased conversion of precursor to L-serine. nih.gov
Remove Feedback InhibitionserA (mutated version)Phosphoglycerate dehydrogenasePathway remains active at high L-serine concentrations. nih.gov
Block Degradation PathwayssdaA, sdaB, tdcG, glyAL-serine deaminases, SHMTPrevention of L-serine loss. nih.gov
Enhance ExporteamATransporter proteinIncreased tolerance and extracellular accumulation. nih.gov

Application of this compound in the Design of Biochemical Probes

Biochemical probes are molecules used to study and manipulate biological systems. A common strategy in drug design and chemical biology is the rational design of enzyme inhibitors. 182.160.97nih.gov These inhibitors can serve as probes to elucidate enzyme mechanisms or as therapeutic agents. Non-proteinogenic amino acids are valuable scaffolds for creating such probes due to their ability to mimic natural substrates while possessing unique functionalities. nih.govacs.org

Given its structure as a serine analog, this compound and its derivatives are potential candidates for designing inhibitors or probes for enzymes involved in serine metabolism. nih.gov Serine proteases, for example, are a major class of enzymes with critical biological roles, and their inhibition is a key therapeutic strategy. wikipedia.org

The enzyme serine hydroxymethyltransferase (SHMT) is a particularly relevant target. SHMT is crucial for one-carbon metabolism, which supplies the building blocks for nucleotides and other essential molecules, and its activity is often elevated in cancer cells. rcsb.orgnih.gov This makes SHMT an attractive target for cancer chemotherapy. rcsb.org α-Substituted analogues of serine have been designed and synthesized as potential enzyme-activated, irreversible inhibitors of SHMT. rsc.org For instance, (±)-α-vinylserine was shown to be a weak competitive inhibitor of the enzyme. rsc.org While specific studies on this compound as a probe are not extensively documented, its structure fits the profile of a substrate analog that could be modified to create potent and selective inhibitors for SHMT or other PLP-dependent enzymes.

Table 4: Principles for Designing Enzyme Inhibitors Based on Substrate Analogs

Design PrincipleDescriptionExample Application for SHMT
Competitive InhibitionThe inhibitor resembles the substrate and competes for binding to the active site.A molecule structurally similar to serine, like α-vinylserine, binds to the SHMT active site. rsc.org
Mechanism-Based InactivationThe inhibitor is a substrate that is converted by the enzyme into a reactive species that covalently modifies and inactivates the enzyme.An α-substituted serine analog designed to form a reactive intermediate upon processing by SHMT. rsc.org
Transition State AnalogsThe inhibitor mimics the high-energy transition state of the enzymatic reaction, binding with very high affinity.A stable molecule that mimics the geometry of the tetrahedral intermediate formed during the SHMT-catalyzed reaction.
Affinity LabelingThe inhibitor contains a reactive functional group that forms a covalent bond with a residue in the enzyme's active site.A serine analog equipped with an electrophilic "warhead" to react with a nucleophilic residue in the SHMT active site.

Role in Synthetic Biology Constructs and Pathway Reconstruction

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. springernature.com This includes the reconstruction of metabolic pathways in host organisms to produce valuable chemicals or to impart novel functions. researchgate.netembopress.org

The incorporation of non-proteinogenic amino acids (npAAs) and their metabolic pathways is a frontier in synthetic biology. frontiersin.org Reconstructing pathways for the synthesis of npAAs in chassis organisms like E. coli allows for their production on a large scale and enables their incorporation into peptides and proteins, creating novel biomaterials and therapeutics. frontiersin.org

While the direct integration of an this compound synthesis pathway into a synthetic biology construct is not yet a widely reported application, the foundational elements for such work are in place. The enzymes of serine metabolism, particularly SHMT, are central nodes in cellular metabolism, connecting amino acid, nucleotide, and one-carbon pathways. nih.govnih.gov In synthetic biology, these enzymes can be repurposed as components in engineered pathways. For instance, a reconstructed pathway could utilize a promiscuous aldolase or a modified SHMT to catalyze the condensation of glycine with a specific aldehyde to produce a desired serine derivative. The ability to reconstruct and optimize pathways for amino acid metabolism in human mitochondria and other systems demonstrates the feasibility of engineering complex metabolic networks. nih.gov The creation of synthetic pathways for compounds like this compound could lead to the development of novel biomolecules with programmed functions.

Future Directions and Emerging Research Avenues for Alpha Hydroxymethyl Serine

Discovery of Unexplored Biosynthetic Pathways and Regulatory Mechanisms

While alpha-(hydroxymethyl)serine is utilized in chemical synthesis, its natural biosynthesis in organisms remains an area ripe for investigation. The established biosynthetic pathway for serine begins with the glycolysis intermediate 3-phosphoglycerate, which is converted through a series of enzymatic steps involving phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase. wikipedia.org Future research could focus on identifying analogous or novel enzymatic pathways that might produce this compound.

Key research questions in this area include:

Identification of Key Enzymes: The search for a specific hydroxymethyltransferase that can act on serine or a serine precursor to attach an additional hydroxymethyl group is a primary goal. Enzymes similar to serine hydroxymethyltransferase (SHMT), which interconverts serine and glycine (B1666218), could be investigated for broader substrate specificity. wikipedia.org The biosynthesis of other non-proteinogenic amino acids, such as α-methyl-L-serine from D-alanine and formaldehyde (B43269) by α-methylserine hydroxymethyltransferase (MSHMT), provides a model for how such unique amino acids are generated in specialized metabolic pathways. researchgate.net

Genetic and Regulatory Analysis: Once potential biosynthetic genes are identified, understanding their regulation is crucial. The regulation of serine metabolism is complex, involving transcriptional control by factors such as ATF4 and mTORC1, which upregulate key enzymes in the serine synthesis pathway. nih.govnih.gov It is plausible that the biosynthesis of this compound, if it occurs naturally, would be integrated into the broader network of amino acid and one-carbon metabolism, subject to similar allosteric feedback and transcriptional control mechanisms. nih.govfrontiersin.org Investigating plant and microbial genomes may reveal gene clusters responsible for its production, similar to how biosynthetic pathways for other specialized metabolites have been discovered. nih.gov

Development of Novel and Sustainable Synthetic Methodologies

The incorporation of this compound into peptides presents unique chemical challenges, including steric hindrance and undesired side reactions. nih.govresearchgate.net Current research has focused on overcoming these issues, but future work will likely emphasize the development of more efficient, scalable, and environmentally sustainable synthetic methods.

Advancements in Peptide Synthesis: Solid-phase synthesis of peptides containing this compound has been investigated, with findings indicating that certain coupling agents are more effective than others. For instance, HATU has shown higher efficiency compared to fluoride (B91410) or PyBroP/DMAP methods for coupling sterically hindered dipeptides with a C-terminal this compound residue. nih.gov A significant challenge is the undesired cyclization to form diketopiperazines during the removal of the Fmoc protecting group, which can be mitigated by using specialized solid supports like 2-chlorotrityl resin. nih.govresearchgate.net

Sustainable and Biocatalytic Approaches: A major future direction is the move towards greener chemistry. This includes exploring enzymatic synthesis, which offers high stereoselectivity under mild conditions. Thermostable enzymes like SHMT have been used for the synthesis of various β-hydroxy amino acids and could potentially be engineered to produce this compound. nih.gov Furthermore, novel methodologies in organic synthesis, such as mechanoenzymatic processes using ball mills, offer solvent-free alternatives for peptide bond formation and could be adapted for this purpose. mdpi.com

Integration of Omics Technologies in this compound Metabolism Studies

The application of high-throughput "omics" technologies provides a powerful, unbiased approach to studying the metabolism and potential roles of this compound. frontiersin.orgmdpi.com These technologies can generate vast datasets to build a comprehensive picture of the compound's cellular impact. nih.govnih.gov

Metabolomics: Untargeted metabolomics can be used to screen for the presence and quantity of this compound in various biological samples. This is the most direct way to confirm its existence in nature and to identify tissues or organisms where it may be prevalent. mdpi.com

Transcriptomics and Proteomics: If metabolomic studies identify conditions under which this compound levels change, transcriptomics (RNA-Seq) and proteomics (mass spectrometry) can be employed. These techniques can reveal corresponding changes in gene and protein expression, helping to identify the enzymes and transporters involved in its synthesis, degradation, and transport. frontiersin.org

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from different omics levels. For example, correlating metabolomic data with transcriptomic data can link the presence of this compound to the expression of specific genes, providing strong evidence for their functional relationship and helping to construct its metabolic network. nih.gov

Computational Prediction and Validation of Novel Biological Roles

Computational biology and bioinformatics offer predictive tools to generate hypotheses about the function of this compound before extensive laboratory work is undertaken.

Molecular Modeling and Docking: The three-dimensional structure of this compound can be used in molecular docking simulations to predict its binding affinity to various proteins. Given its similarity to serine, key targets would include enzymes involved in serine metabolism and serine-dependent pathways. genome.jp It could be investigated as a potential inhibitor of serine proteinases or other enzymes where it might act as a competitive substrate. nih.gov

Predictive Algorithms: Machine learning and other computational workflows can predict the biological impact of incorporating this non-standard amino acid into a protein. While tools like AlphaFold have not been validated for predicting the effects of mutations, they can provide high-quality structural models of proteins containing this compound. nih.gov This structural information can then be used in other programs to predict changes in protein stability or function. nih.govnih.gov The amino acid composition of proteins is known to correlate with their structural class, and computational analysis could predict how the inclusion of this compound might alter these properties. mdpi.com

Experimental Validation: The predictions generated from computational models must be validated experimentally. This involves synthesizing the compound or peptides containing it and performing in vitro assays. For instance, if this compound is predicted to inhibit a specific enzyme, its inhibitory activity can be measured using kinetic assays. nih.gov

Interdisciplinary Research Synergies for this compound-Centric Discoveries

Progress in understanding this compound will be maximized through collaborations that bridge multiple scientific disciplines.

Chemistry and Biology Interface: Synthetic chemists can design and produce novel analogs and derivatives of this compound. rsc.org These compounds can then be used by biochemists and cell biologists to probe biological systems, for example, by testing their efficacy as enzyme inhibitors or their ability to be incorporated into proteins. nih.gov

Biotechnology and Genetic Engineering: Discoveries about the biosynthesis of this compound could lead to biotechnological applications. For instance, if a biosynthetic pathway is identified, it could be engineered into microorganisms for the sustainable production of the amino acid. This approach has been used for the bulk synthesis of other amino acids like L-serine and L-threonine. nih.gov Insights from the study of nonribosomal peptide synthesis, where unusual amino acids are incorporated into complex natural products, could provide a roadmap for creating novel bioactive compounds using this compound. u-tokyo.ac.jp

Computational Science and Experimental Biology: A powerful synergy exists in the iterative cycle between computational prediction and experimental validation. Computational models can prioritize experiments, making research more efficient. In turn, experimental results provide crucial data to refine and improve the accuracy of future computational models, accelerating the pace of discovery. nih.gov

Q & A

Basic: What experimental methodologies are recommended for synthesizing α-(hydroxymethyl)serine in academic research?

Methodological Answer:
Synthesis typically involves chemical or enzymatic routes. For chemical synthesis:

Step 1 : Start with serine derivatives and introduce hydroxymethyl groups via aldol condensation or reductive amination.

Step 2 : Optimize reaction conditions (pH, temperature, catalysts) using kinetic studies .

Step 3 : Purify via column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry.
For enzymatic approaches, use serine hydroxymethyltransferase (SHMT) in buffered systems with tetrahydrofolate as a cofactor. Monitor reaction progress via HPLC .

Advanced: How can researchers resolve contradictions in reported SHMT activity data involving α-(hydroxymethyl)serine?

Methodological Answer:
Contradictions often arise from:

  • Variability in enzyme sources (eukaryotic vs. prokaryotic SHMT isoforms) .
  • Experimental design flaws : Inconsistent cofactor concentrations (e.g., tetrahydrofolate) or pH gradients.
    Resolution steps :

Replicate studies using standardized protocols (e.g., uniform buffer systems and enzyme purification methods).

Multivariable analysis : Apply factorial design to isolate confounding factors (e.g., temperature vs. substrate concentration).

Cross-validate with structural data (e.g., X-ray crystallography) to confirm binding interactions .

Basic: What spectroscopic techniques are critical for characterizing α-(hydroxymethyl)serine’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm hydroxymethyl group positioning and stereochemistry. D2O exchange experiments identify labile protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₄H₉NO₄) and detects impurities.
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹) .

Advanced: How can computational modeling enhance the study of α-(hydroxymethyl)serine’s interaction with SHMT?

Methodological Answer:

Molecular docking : Use tools like AutoDock Vina to predict binding poses of α-(hydroxymethyl)serine in SHMT active sites. Validate with mutagenesis data .

Molecular Dynamics (MD) Simulations : Simulate enzyme-ligand complexes in explicit solvent (e.g., TIP3P water) to study conformational stability over 100+ ns trajectories.

Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction mechanisms (e.g., proton transfer steps) at the electronic level .

Basic: What statistical approaches are appropriate for analyzing α-(hydroxymethyl)serine’s role in nucleotide biosynthesis?

Methodological Answer:

  • Dose-response curves : Fit kinetic data (e.g., SHMT activity vs. substrate concentration) to Michaelis-Menten models using nonlinear regression (GraphPad Prism).
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA to compare group means .
  • Pathway analysis : Apply flux balance analysis (FBA) to model metabolic networks in silico .

Advanced: How should researchers design studies to investigate α-(hydroxymethyl)serine’s potential off-target effects in cellular systems?

Methodological Answer:

Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways.

CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions.

Dose-range toxicity assays : Measure IC₅₀ values in multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity .

Basic: How to optimize literature searches for α-(hydroxymethyl)serine-related studies?

Methodological Answer:

  • Database selection : Use PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "α-(hydroxymethyl)serine AND SHMT NOT industrial").
  • Query refinement : Filter by publication date (last 10 years) and study type (e.g., "in vitro").
  • Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews .

Advanced: What strategies mitigate reproducibility issues in α-(hydroxymethyl)serine research?

Methodological Answer:

  • Pre-registration : Document protocols on platforms like Open Science Framework before experimentation.
  • Open data : Share raw NMR/MS files and computational scripts via repositories like Zenodo.
  • Collaborative verification : Partner with independent labs to cross-validate key findings .

Basic: How to validate the purity of synthesized α-(hydroxymethyl)serine?

Methodological Answer:

Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm). Compare retention times to commercial standards.

Elemental analysis : Confirm C/H/N/O composition matches theoretical values (C₄H₉NO₄: C 35.82%, H 6.71%).

Melting point : Compare observed mp (literature-dependent) to published ranges .

Advanced: What ethical frameworks apply when studying α-(hydroxymethyl)serine in biomedical contexts?

Methodological Answer:

Institutional Review Board (IRB) compliance : Submit protocols for studies involving human-derived enzymes or tissues .

Data anonymization : Encrypt patient-derived omics data (e.g., GDPR compliance).

Dual-use risk assessment : Evaluate potential misuse in bioweapon contexts via tools like the Australia Group checklist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.